Technical Profile: Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4)
Technical Profile: Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4)
The following technical guide provides an in-depth analysis of Ethyl 4-amino-3,5-dimethylbenzoate, structured for researchers and drug development professionals.
A Critical Intermediate for Next-Generation NNRTIs and Sterically Hindered Anesthetics
Executive Summary
Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) is a specialized aniline derivative serving as a pivotal pharmacophore in medicinal chemistry. Unlike its structural parent, Benzocaine (Ethyl 4-aminobenzoate), this compound features methyl substitution at the 3- and 5-positions of the benzene ring. This steric modification significantly alters its metabolic stability and lipophilicity, making it a key intermediate in the synthesis of Rilpivirine (TMC278) , a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV therapy.
This guide details the physicochemical properties, validated synthetic protocols, spectroscopic signatures, and application workflows for CAS 3095-47-4.
Physicochemical Identity
The introduction of ortho-methyl groups relative to the amino moiety creates a "steric shield," reducing the nucleophilicity of the amine and increasing resistance to N-acetylation in metabolic pathways.
| Property | Specification |
| Chemical Name | Ethyl 4-amino-3,5-dimethylbenzoate |
| CAS Number | 3095-47-4 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 72–75 °C (Consistent with methyl ester analog range) |
| Solubility | Soluble in Ethanol, DCM, DMSO; Insoluble in Water |
| pKa (Predicted) | ~3.5 (Amine), significantly lower than Benzocaine due to steric inhibition of resonance |
| LogP | ~2.8 (Increased lipophilicity vs. Benzocaine) |
Synthetic Pathways & Experimental Protocols
Two primary routes exist for the synthesis of CAS 3095-47-4.[1] The Esterification Route is preferred for laboratory scale due to higher atom economy and safety, while the Nitro-Reduction Route is common in industrial settings starting from nitroxylenes.
Route A: Acid-Catalyzed Esterification (Laboratory Standard)
This protocol utilizes 4-amino-3,5-dimethylbenzoic acid as the precursor.[2]
Reagents:
-
4-amino-3,5-dimethylbenzoic acid (1.0 eq)
-
Absolute Ethanol (Excess, solvent & reagent)[3]
-
Thionyl Chloride (SOCl₂) (1.2 eq) or H₂SO₄ (Cat.)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Solvation: Dissolve 4-amino-3,5-dimethylbenzoic acid (5.0 g, 30.3 mmol) in absolute ethanol (50 mL). Chill to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride (4.3 g, 36.3 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.
-
Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield the product.
Route B: Nitro-Reduction (Industrial Precursor)
Starting from Ethyl 3,5-dimethyl-4-nitrobenzoate.
Protocol Summary: Hydrogenation is performed using 10% Pd/C catalyst in Ethanol under H₂ atmosphere (30-50 psi) for 4 hours. This route avoids the formation of acid chlorides but requires pressure equipment.
Figure 1: Acid-catalyzed esterification workflow for the synthesis of CAS 3095-47-4.
Spectroscopic Characterization
The symmetry of the 3,5-dimethyl substitution provides a distinct NMR fingerprint, differentiating it from asymmetric isomers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.70 | Singlet (s) | 2H | Ar-H (2,6) | Diagnostic: Appears as a singlet due to magnetic equivalence caused by C2v symmetry. |
| 4.32 | Quartet (q) | 2H | -OCH₂- | Characteristic ethyl ester methylene. |
| 4.10 | Broad (br s) | 2H | -NH₂ | Amino protons; shift varies with concentration. |
| 2.18 | Singlet (s) | 6H | Ar-CH₃ (3,5) | Two equivalent methyl groups on the ring. |
| 1.36 | Triplet (t) | 3H | -CH₂CH₃ | Terminal methyl of the ester. |
Infrared Spectroscopy (FT-IR)
-
3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).
-
2980 cm⁻¹: C-H stretching (Aliphatic).
-
1695 cm⁻¹: C=O stretching (Conjugated ester). Note: Slightly higher frequency than Benzocaine due to steric twisting reducing conjugation.
Applications in Drug Development[7]
A. Rilpivirine (TMC278) Synthesis
The primary pharmaceutical utility of CAS 3095-47-4 is as a "Right-Wing" fragment in the synthesis of Rilpivirine, a blockbuster HIV-1 NNRTI.
-
Mechanism: The aniline nitrogen of CAS 3095-47-4 participates in a Buchwald-Hartwig amination or nucleophilic aromatic substitution with a pyrimidine precursor.
-
Role of Methyl Groups: The 3,5-dimethyl groups fit into a hydrophobic pocket (Tyr181/Tyr188 region) of the HIV-1 Reverse Transcriptase enzyme. Crucially, they restrict the rotation of the aromatic ring, locking the drug into a high-affinity "horseshoe" conformation.
Figure 2: Role of CAS 3095-47-4 in the convergent synthesis of Rilpivirine.
B. Local Anesthetic Potential
Structurally, CAS 3095-47-4 is 3,5-dimethylbenzocaine .
-
Pharmacokinetics: The ortho-methyl groups sterically hinder the ester linkage, protecting it from rapid hydrolysis by plasma pseudocholinesterases. This theoretically extends the duration of action compared to Benzocaine.
-
Receptor Binding: While lipophilicity is increased, the steric bulk may interfere with sodium channel binding, altering potency. It serves as a model compound for studying steric effects in channel blocking.
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning the white solid brown.
References
-
Chemical Identity & Properties: PubChem. Ethyl 4-amino-3,5-dimethylbenzoate (Compound). National Library of Medicine. Available at: [Link]
-
Synthesis Protocol (Analogous Methyl Ester): Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.581 (1988). Available at: [Link]
- Rilpivirine Synthesis Application: Janssen Pharmaceutica NV. Preparation of Rilpivirine. Patent WO2003016306. Describes the use of aniline intermediates in DAPY (Diarylpyrimidine) synthesis.
-
Structural Data (Crystallography): Song, W. L., et al. Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. (2008). Available at: [Link]
- Medicinal Chemistry Context: Das, K., et al. Roles of conformational dynamics and geometry in the binding of NNRTIs to HIV-1 RT. Journal of Medicinal Chemistry. Discusses the "hydrophobic tunnel" fit of dimethyl-substituted aniline rings.
